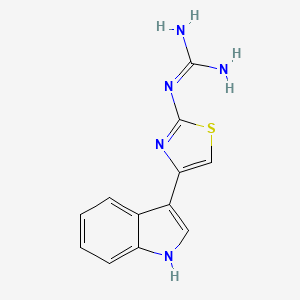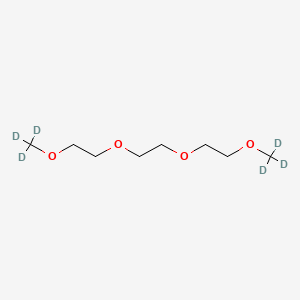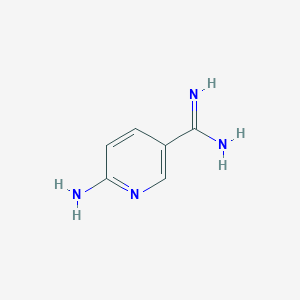
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine typically involves the cyclization and condensation of haloketones with thioamide . One common method includes the reaction of α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . Another approach involves mixing benzothiazole with ethyl bromocyanoacetate, followed by the addition of indole and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors . This compound may also interfere with cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole component.
Uniqueness
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine is unique due to its combination of an indole and thiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11N5S |
|---|---|
Molekulargewicht |
257.32 g/mol |
IUPAC-Name |
2-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C12H11N5S/c13-11(14)17-12-16-10(6-18-12)8-5-15-9-4-2-1-3-7(8)9/h1-6,15H,(H4,13,14,16,17) |
InChI-Schlüssel |
KIINCJUBHNNLMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)




![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)


![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)



![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
